molecular formula C18H16N4O4S B2574390 5-(3,5-dimethoxyphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 862975-94-8

5-(3,5-dimethoxyphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B2574390
CAS No.: 862975-94-8
M. Wt: 384.41
InChI Key: MOZHUCDRKVYJEF-UHFFFAOYSA-N
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Description

5-(3,5-dimethoxyphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C18H16N4O4S and its molecular weight is 384.41. The purity is usually 95%.
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Biological Activity

The compound 5-(3,5-dimethoxyphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine is a novel chemical entity that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H16N4O3SC_{16}H_{16}N_4O_3S, with a molecular weight of approximately 348.39 g/mol. The structure consists of a 1,3,4-oxadiazole ring linked to a benzothiazole moiety and a dimethoxy-substituted phenyl group. This unique arrangement is believed to contribute to its biological activity.

  • NQO2 Inhibition : Recent studies have highlighted the inhibition of the NQO2 enzyme as a significant mechanism by which benzothiazole derivatives exert their effects. The compound's structure suggests it may interact with the NQO2 enzyme similarly to other potent inhibitors within this class. For instance, benzothiazoles with methoxy substitutions have shown IC50 values ranging from 108 nM to 12 µM in inhibiting NQO2 activity .
  • Antioxidant Activity : The presence of methoxy groups in the compound may enhance its antioxidant properties. Compounds with similar structures have been reported to reduce oxidative stress in cellular models, potentially making them beneficial in neuroinflammatory conditions .
  • Antimicrobial Properties : Benzothiazole derivatives have demonstrated antimicrobial activity against various pathogens. The oxadiazole ring is known for its role in enhancing antibacterial properties, particularly against Gram-positive bacteria .

In Vitro Assays

  • Cytotoxicity Testing : The cytotoxic effects of the compound were evaluated using MTT assays on human cancer cell lines. Preliminary results indicated that the compound exhibits selective cytotoxicity against specific cancer cells while maintaining lower toxicity towards normal fibroblast cells (L929). This selectivity is crucial for potential therapeutic applications.
  • Antimicrobial Activity : The compound was tested against several bacterial strains, including E. faecalis and S. aureus. Results showed significant antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Molecular Docking Studies

Molecular docking simulations were conducted to predict the binding affinity of the compound to various biological targets. The docking studies indicated favorable interactions with key residues within the active sites of enzymes such as NQO2 and CYP51 (a target for antifungal agents). These interactions suggest that the compound could serve as a lead for developing new therapeutic agents targeting these enzymes .

Case Studies

Several case studies have highlighted the therapeutic potential of benzothiazole and oxadiazole derivatives:

  • Cancer Therapy : A study demonstrated that benzothiazole derivatives significantly inhibited cell proliferation in breast cancer cell lines, with some compounds achieving GI50 values below 1 µM . This supports further exploration into the compound's potential as an anticancer agent.
  • Neuroprotection : Research indicates that compounds with similar structures can protect neuronal cells from oxidative damage, suggesting that this compound may also have neuroprotective effects .

Properties

IUPAC Name

5-(3,5-dimethoxyphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c1-23-11-4-5-14-15(9-11)27-18(19-14)20-17-22-21-16(26-17)10-6-12(24-2)8-13(7-10)25-3/h4-9H,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZHUCDRKVYJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC3=NN=C(O3)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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